molecular formula C24H18N2O5S B14932537 Dimethyl 5-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Dimethyl 5-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B14932537
M. Wt: 446.5 g/mol
InChI Key: ITSKISPKNALMOQ-UHFFFAOYSA-N
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Description

DIMETHYL 5-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)ISOPHTHALATE is a complex organic compound with the molecular formula C24H18N2O5S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)ISOPHTHALATE typically involves multi-step organic reactions. One common method includes the condensation of 2-(2-thienyl)-4-quinolinecarboxylic acid with dimethyl 5-aminoisophthalate under specific conditions. The reaction is often catalyzed by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)ISOPHTHALATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The quinoline moiety can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at 0°C.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

DIMETHYL 5-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)ISOPHTHALATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of DIMETHYL 5-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)ISOPHTHALATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiophene ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    DIMETHYL 5-AMINOISOPHTHALATE: A precursor in the synthesis of the target compound.

    2-(2-THIENYL)-4-QUINOLINECARBOXYLIC ACID: Another precursor used in the synthesis.

    SUPROFEN: A thiophene-based nonsteroidal anti-inflammatory drug.

Uniqueness

DIMETHYL 5-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)ISOPHTHALATE is unique due to its combined quinoline and thiophene structure, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C24H18N2O5S

Molecular Weight

446.5 g/mol

IUPAC Name

dimethyl 5-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C24H18N2O5S/c1-30-23(28)14-10-15(24(29)31-2)12-16(11-14)25-22(27)18-13-20(21-8-5-9-32-21)26-19-7-4-3-6-17(18)19/h3-13H,1-2H3,(H,25,27)

InChI Key

ITSKISPKNALMOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)C(=O)OC

Origin of Product

United States

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